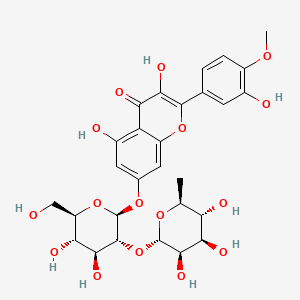
Tamarixetin 7-O-neohesperidoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tamarixetin 7-O-neohesperidoside is a flavonoid compound derived from the genus Tamarix, which belongs to the family Tamaricaceae. This compound is known for its significant pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities . This compound is a glycoside of tamarixetin, which itself is a methylated derivative of quercetin .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tamarixetin 7-O-neohesperidoside typically involves the glycosylation of tamarixetin. The process begins with the extraction of tamarixetin from natural sources, followed by its reaction with neohesperidose under specific conditions to form the glycoside. The reaction conditions often include the use of catalysts and solvents to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of tamarixetin from plant sources, followed by its chemical modification to form the glycoside. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical and research applications .
化学反应分析
Types of Reactions: Tamarixetin 7-O-neohesperidoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can result in the formation of dihydro derivatives .
科学研究应用
Tamarixetin 7-O-neohesperidoside has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: It is used to study the biological activities of flavonoids, including their antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and bacterial infections.
Industry: It is used in the development of natural health products and dietary supplements
作用机制
The mechanism of action of Tamarixetin 7-O-neohesperidoside involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting the activity of pro-inflammatory enzymes: This leads to a reduction in the production of inflammatory cytokines.
Inducing apoptosis in cancer cells: This involves the activation of caspases and the mitochondrial pathway of apoptosis.
Scavenging free radicals: This antioxidant activity helps protect cells from oxidative damage
相似化合物的比较
Tamarixetin 7-O-neohesperidoside is unique compared to other similar compounds due to its specific glycosylation pattern and pharmacological properties. Similar compounds include:
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties but lacks the glycosylation found in this compound.
Isorhamnetin: Another methylated derivative of quercetin with similar biological activities but different glycosylation patterns.
Rhamnocitrin: A flavonoid with similar anti-inflammatory properties but different structural features
属性
分子式 |
C28H32O16 |
|---|---|
分子量 |
624.5 g/mol |
IUPAC 名称 |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-14(39-2)12(30)5-10/h3-7,9,16,18-19,21-22,24,26-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,24+,26+,27-,28+/m0/s1 |
InChI 键 |
OINKGVSBWFRFRW-PDDXIVOGSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















